![molecular formula C20H25ClN2O3 B5002111 (3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)
(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CP-945,598' and belongs to the class of compounds known as cannabinoid receptor antagonists.
Wirkmechanismus
CP-945,598 acts as a competitive antagonist of the CB1 receptor, which is widely expressed in the central nervous system. By blocking the activation of CB1 receptors by endocannabinoids, CP-945,598 reduces the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
CP-945,598 has been shown to reduce food intake and body weight in preclinical studies. It has also been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. CP-945,598 has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-945,598 is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation is that it is not a clinically approved drug, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on (3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol. One area of interest is its potential use in the treatment of obesity, addiction, anxiety, and depression. Further studies are needed to establish its safety and efficacy in humans. Another area of interest is the development of more potent and selective CB1 receptor antagonists, which could have broader therapeutic applications. Additionally, further studies are needed to understand the role of the endocannabinoid system in various physiological processes and diseases.
Synthesemethoden
The synthesis of (3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol involves the reaction of 5-(3-chlorophenyl)-2-furaldehyde with (R)-3-amino-1-(4-morpholinyl)-4-piperidinol in the presence of a reducing agent. The reaction yields a racemic mixture of this compound, which can be separated into its enantiomers using chiral HPLC.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood. CP-945,598 has been shown to reduce food intake and body weight in preclinical studies, making it a potential treatment for obesity. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
(3R,4R)-1-[[5-(3-chlorophenyl)furan-2-yl]methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c21-16-3-1-2-15(12-16)20-5-4-17(26-20)13-22-7-6-18(19(24)14-22)23-8-10-25-11-9-23/h1-5,12,18-19,24H,6-11,13-14H2/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCCOOCUUKYNW-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.